cis-14-Eicosenoic acid

描述

Synthesis Analysis

The synthesis of eicosanoids, including cis-14-eicosenoic acid analogs, involves complex biochemical pathways that can be mimicked in laboratory settings for study and application purposes. For instance, methods for preparing monounsaturated fatty acids with a uniform distribution of positional isomers, like cis-14-eicosenoic acid, involve partial catalytic hydrogenation and argentation chromatography techniques to achieve the desired specificity and purity of the compound (Richter, Mukherjee, & Weber, 1978).

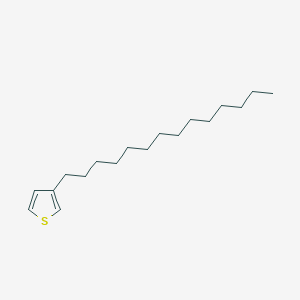

Molecular Structure Analysis

The molecular structure of cis-14-eicosenoic acid is characterized by a chain of 20 carbon atoms with a single double bond at the 14th carbon from the methyl end in the cis configuration. This structure influences its physical and chemical properties, such as melting point, solubility, and reactivity with other molecules. Advanced analytical techniques, including gas chromatography on an ionic liquid stationary phase, have been utilized to separate and identify cis-eicosenoic acid positional isomers, demonstrating the compound's unique structural attributes (Ando & Sasaki, 2011).

科学研究应用

1. Analysis of cis-Eicosenoic Acid Positional Isomers in Marine Fishes

- Application Summary: This study investigated the occurrence and distribution of cis-Eicosenoic acid positional isomers in fishes from the Indian Ocean and compared those from the Pacific and Atlantic Ocean .

- Methods of Application: Lipids were extracted from the edible part of the fish and then methylated. The eicosenoic acid methyl ester fraction was separated from total fatty acid methyl esters by reversed-phase HPLC and quantitatively analyzed using a GC-FID fitted with the SLB-IL111 highly polar GC column .

- Results: The highest levels of cis-Eicosenoic acid positional isomers were found in fishes from the Pacific Ocean (saury, 166.95±12.4 mg/g of oil), followed by the Atlantic Ocean (capelin, 162.7±3.5 mg/g of oil), and lastly in fishes from the Indian Ocean (goatfish, 34.39 mg/g of oil) .

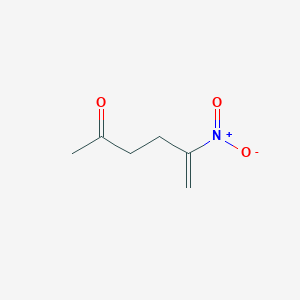

2. Production of 14-Oxo-cis-11-eicosenoic Acid from Lesquerolic Acid

- Application Summary: This study explored the extent of microbial conversion of lesquerolic acid (14-hydroxy-cis-11-eicosenoic acid; LQA) by whole cell catalysis and identified the newly converted products .

- Methods of Application: The study used Sphingobacterium multivorum NRRL B-23212 for converting LQA to produce 14-oxo-cis-11-eicosenoic acid. The conversion yield was 47.4% in 48 h at 200 rpm and 28°C in small shake flask experiments .

- Results: The new product was identified as 14-oxo-cis-11-eicosenoic acid by GC-MS and NMR analyses .

3. Rare Fatty Acids and Lipids in Plant Oilseeds

- Application Summary: This study discusses the occurrence and bioactivity of rare fatty acids and lipids in plant oilseeds, including cis-14-Eicosenoic acid .

- Methods of Application: The study involves the extraction and analysis of fatty acids from various plant oilseeds. The structural features of these unusual rare fatty acids are described, along with their bioactivity .

- Results: The study found that these rare fatty acids have potential applications as pharmaceutical, cosmetic, food, and non-food industrial products .

4. Production of cis‐11‐eicosenoic acid by Mortierella Fungi

- Application Summary: This study explores the production of cis‐11‐eicosenoic acid by Mortierella fungi .

- Methods of Application: The study involves the use of Mortierella fungi to convert erucic acid (22:1 ω 9, cis ‐13‐docosenoic acid) into cis‐11‐eicosenoic acid .

- Results: The study found that erucic acid is beneficial for various materials such as creams, cosmetics, lubricating oil, biodiesel, and therapeutic medicine .

未来方向

Future research on “cis-14-Eicosenoic acid” could focus on further elucidating its synthesis process, chemical reactions, mechanism of action, and potential applications. For instance, one study suggests that “cis-14-Eicosenoic acid” and other unsaturated fatty acids may have anti-inflammatory effects , which could have implications for the treatment of inflammatory diseases.

属性

IUPAC Name |

(Z)-icos-14-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7H,2-5,8-19H2,1H3,(H,21,22)/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMUJWENALAQPCS-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401313056 | |

| Record name | (14Z)-14-Eicosenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-14-Eicosenoic acid | |

CAS RN |

17735-95-4 | |

| Record name | (14Z)-14-Eicosenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17735-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (14Z)-14-Eicosenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B52674.png)

![2-(3-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B52680.png)

![N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide](/img/structure/B52682.png)

![Thieno[3,2-b]thiophene](/img/structure/B52689.png)